1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
Overview
Description
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is a complex organic compound belonging to the class of polyketides. Polyketides are secondary metabolites produced by plants, fungi, and bacteria, and they exhibit a wide range of biological activities . This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a prenylated xanthone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone typically involves the use of polyketide synthase enzymes. These enzymes catalyze the formation of the polyketide backbone, which is then modified through various enzymatic reactions to introduce the hydroxyl, methoxy, and prenyl groups . The specific reaction conditions, such as temperature, pH, and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms that express the necessary polyketide synthase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the production of the target compound .
Chemical Reactions Analysis
Types of Reactions
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted xanthones .
Scientific Research Applications
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polyketides and other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other prenylated xanthones and polyketides, such as:
- 1,3,6,8-Tetrahydroxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
- 1,6,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
- 1,3,5,8-Tetrahydroxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Uniqueness
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is unique due to its specific arrangement of functional groups and its distinct biological activities. The presence of the methoxy group at the 3-position and the prenyl group at the 2-position differentiates it from other similar compounds and contributes to its unique properties .
Biological Activity
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is a naturally occurring xanthone derivative primarily isolated from the pericarp of Garcinia mangostana (mangosteen). This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by:
- Hydroxyl Groups : Three hydroxyl groups at positions 1, 5, and 8.
- Methoxy Group : A methoxy group at position 3.
- Prenyl Group : A prenyl side chain at position 2.
The chemical formula is , and it has a molecular weight of approximately 302.33 g/mol. The presence of these functional groups contributes to its biological activities.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. It exhibits significant free radical scavenging activity, with a Trolox-equivalent antioxidant capacity (TEAC) value of 0.4384, indicating its potential to mitigate oxidative stress .
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. For instance:
- Antifungal Activity : It demonstrated effective inhibition against Cladosporium cucumerinum, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL .
- Antibacterial Activity : The compound has shown varying levels of antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli, with effectiveness attributed to its structural features that enhance membrane permeability and disrupt bacterial cell integrity .
Anti-inflammatory Properties
This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action reduces inflammation markers in various in vitro models.
Anticancer Potential
The anticancer activity of this compound has been explored in several studies:
- Mechanism of Action : It induces apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .
- Cell Lines Tested : Studies have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells, with IC50 values indicating significant potency .
The biological effects of this compound are attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in oxidative stress and inflammation.
- Receptor Modulation : It modulates signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Properties
IUPAC Name |
1,5,8-trihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-9(2)4-5-10-13(24-3)8-14-16(17(10)22)18(23)15-11(20)6-7-12(21)19(15)25-14/h4,6-8,20-22H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAANZTDKTFGJLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556803 | |
Record name | 1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034182 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
110187-11-6 | |
Record name | 1,5,8-Trihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110187-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110187116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5,8-TRIHYDROXY-3-METHOXY-2-PRENYLXANTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP7RT2A4Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034182 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193 - 195 °C | |
Record name | 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034182 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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